4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline
Description
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline is an organic compound that features a unique combination of aniline and silane functionalities
Properties
CAS No. |
55081-10-2 |
|---|---|
Molecular Formula |
C16H29NO3Si |
Molecular Weight |
311.49 g/mol |
IUPAC Name |
4-[3-[methyl(dipropoxy)silyl]propoxy]aniline |
InChI |
InChI=1S/C16H29NO3Si/c1-4-11-19-21(3,20-12-5-2)14-6-13-18-16-9-7-15(17)8-10-16/h7-10H,4-6,11-14,17H2,1-3H3 |
InChI Key |
LUVGCUQHBSJWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(CCCOC1=CC=C(C=C1)N)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline typically involves the reaction of 4-aminophenol with 3-chloropropylmethyldipropoxysilane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The silane group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halides like chlorides or bromides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield quinone derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of functionalized materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and as a coupling agent in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline involves its interaction with specific molecular targets. The aniline group can participate in hydrogen bonding and π-π interactions, while the silane group can form covalent bonds with other silicon-containing compounds. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[Trimethoxysilyl]propoxy}aniline
- 4-{3-[Triethoxysilyl]propoxy}aniline
- 4-{3-[Methyl(dimethoxy)silyl]propoxy}aniline
Uniqueness
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline is unique due to its specific combination of methyl and dipropoxy groups attached to the silane moiety. This structural feature imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds.
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